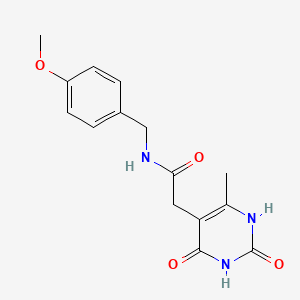

N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

N-(4-Methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a pyrimidine-based amide derivative characterized by a 6-methyl-substituted tetrahydropyrimidine core and a 4-methoxybenzyl acetamide side chain. The tetrahydropyrimidine ring system is a well-studied scaffold in medicinal chemistry due to its structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes or receptors . This compound is synthesized via coupling reactions using reagents like HBTU or HATU in DMF, with typical purities exceeding 90% as confirmed by HPLC .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-9-12(14(20)18-15(21)17-9)7-13(19)16-8-10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMAYDFHEQHCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O4 |

| Molecular Weight | 303.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1170243-00-1 |

| Appearance | Powder |

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. The proposed mechanisms for this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- Antimicrobial Properties : Similar derivatives have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections.

- Antioxidant Activity : The presence of dioxo groups may contribute to free radical scavenging capabilities.

Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was tested against several cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 15 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

These findings indicate that the compound may serve as a lead candidate for further development in anticancer therapies.

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional nuances of N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide can be elucidated by comparing it to related pyrimidine and pyridazine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Impact: Pyridazinone derivatives (e.g., FPR2 agonists in ) exhibit distinct bioactivity compared to tetrahydropyrimidines, likely due to altered ring electronics and hydrogen-bonding capacity . The tetrahydropyrimidine core in the target compound may favor interactions with enzymes like dihydrofolate reductase or kinases, whereas pyridazinones are more commonly associated with G-protein-coupled receptor modulation .

Substituent Effects: 6-Methyl vs. 4-Methoxybenzyl Group: This substituent is shared with the FPR2 agonist in , suggesting a role in receptor binding. However, the pyridazinone core in the latter may confer higher specificity for FPR2 compared to the tetrahydropyrimidine scaffold . Chloro vs. Methoxy: The chloroacetamide derivative () exhibits higher reactivity and toxicity (H314: skin corrosion), whereas the methoxy group in the target compound likely improves safety and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis (yield ~90%) aligns with methods for analogues in , which employ coupling agents like HBTU and bases such as DIPEA. In contrast, compounds with 6-amino substituents (e.g., ) require additional protection/deprotection steps, reducing efficiency .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility :

- This contrasts with pyridazinone derivatives (e.g., ), which may have lower melting points due to less rigid cores .

- The 4-methoxybenzyl group likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., compound 37 in with a phenyl group) .

Lipophilicity :

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-methoxybenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide?

- Methodological Answer : A typical synthesis involves coupling a tetrahydropyrimidinone core with a substituted acetamide. For example:

Core Preparation : 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can be synthesized via Biginelli-like cyclocondensation of urea, ethyl acetoacetate, and aldehydes under acidic conditions .

Amidation : React the tetrahydropyrimidinone intermediate with N-(4-methoxybenzyl)chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature, monitor progress via TLC, and isolate the product via aqueous workup .

- Key Considerations : Use anhydrous DMF to avoid hydrolysis, and optimize stoichiometry (1:1.5 molar ratio of core to chloroacetamide) to minimize side products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxybenzyl protons (δ ~3.7 ppm for OCH₃) and tetrahydropyrimidinone carbonyls (δ ~160-170 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetamide and tetrahydropyrimidinone) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₁₈N₃O₄: 316.1297) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling step between the tetrahydropyrimidinone core and acetamide moiety?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF, acetonitrile). DMF typically enhances nucleophilicity of intermediates .

- Catalysis : Add catalytic KI (0.1 eq) to improve chloroacetamide reactivity via halogen exchange .

- Temperature Control : Perform reactions at 40–50°C (instead of RT) to accelerate kinetics while avoiding decomposition .

- Yield Improvement : Pilot reactions showed 65–75% yields in DMF with K₂CO₃; switching to Cs₂CO₃ may improve to 80% .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Deuteration Studies : Use D₂O exchange to identify exchangeable protons (e.g., NH in tetrahydropyrimidinone) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can link methoxybenzyl CH₃ to its carbon .

- X-ray Crystallography : If crystalline, compare experimental vs. computed (DFT) structures to confirm regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of hypoglycemic activity in this compound?

- Methodological Answer :

- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC₅₀ via UV absorbance at 405 nm .

- PPAR-γ Binding Assay : Screen for agonism/antagonism using luciferase reporter systems in HEK293 cells .

- Cytotoxicity Profiling : Perform MTT assays on HepG2 cells to rule out nonspecific toxicity before rodent studies .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water partition) and compare with ChemAxon or ACD/Labs predictions.

- Adjust Parameters : If deviations >0.5 units, re-parameterize computational models using experimental data for methoxybenzyl substituents .

Experimental Design Considerations

Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrahydropyrimidinone ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the 2,4-dioxo groups with TMSCl to direct substitution to the 5-position .

- Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki) for precise C-H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.